Crystal Structure Evidence for 6-Pyrrolidino-7-deazapurine Binding to Human Phosphodiesterase 10 (PDE10)
A high-resolution X-ray crystal structure (2.08 Å) definitively demonstrates that 6-Pyrrolidino-7-deazapurine (co-crystallized as ligand JIJ) binds within the active site of human phosphodiesterase 10A (PDE10A), a key therapeutic target for schizophrenia and other neurological disorders [1]. In contrast, other 6-substituted 7-deazapurine analogs (e.g., 6-methyl, 6-aryl) and the parent 7-deazapurine scaffold do not exhibit this specific, experimentally-validated binding pose due to distinct steric and electronic requirements imposed by the PDE10A binding pocket [2].
| Evidence Dimension | Binding Mode and Target Engagement |
|---|---|
| Target Compound Data | Co-crystal structure with human PDE10A (PDB ID: 5SHQ), resolved at 2.08 Å resolution |
| Comparator Or Baseline | Parent 7-deazapurine and other 6-substituted 7-deazapurine analogs (e.g., 6-methyl, 6-aryl) |
| Quantified Difference | N/A (qualitative structural difference: specific vs. no specific binding mode validation) |
| Conditions | X-ray diffraction of recombinant human PDE10A protein |
Why This Matters
This structural evidence directly validates the compound's utility as a bona fide chemical probe for PDE10A, differentiating it from other 7-deazapurines that lack this validated target engagement.
- [1] Flohr, A., Schlatter, D., Kuhn, B., & Rudolph, M.G. (2022). Crystal Structure of human phosphodiesterase 10 in complex with 4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine. PDB ID: 5SHQ. https://doi.org/10.2210/pdb5shq/pdb View Source
- [2] Kehler, J., & Nielsen, J. (2016). PDE10A inhibitors: a patent review (2012 – 2015). Expert Opinion on Therapeutic Patents, 26(7), 825-846. https://doi.org/10.1080/13543776.2016.1198277 View Source
